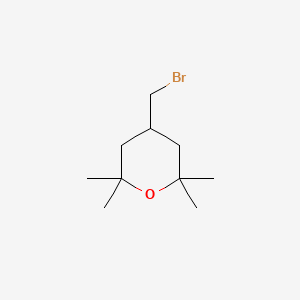

4-(Bromomethyl)-2,2,6,6-tetramethyloxane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Bromomethyl)benzonitrile” is an organic building block . It’s used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Synthesis Analysis

The synthesis of similar compounds like “4-(Bromomethyl)benzonitrile” involves reactions with 2 H -tetrazole in the presence of KOH . Another compound, “4-Bromomethylbenzoic acid”, acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent .Chemical Reactions Analysis

The reaction between C=C double bond and bromine (Br2) can be used as a test for the presence of alkene in an unknown sample . A series of methylene thio-linked coumarin derivatives was prepared by the reaction of substituted 4-(bromomethyl)-2 H-chromen-2-one with various heterocyclic mercapto compounds .科学的研究の応用

Chemical Synthesis and Catalysis

4-(Bromomethyl)-2,2,6,6-tetramethyloxane serves as a precursor in various chemical syntheses due to its reactive bromomethyl group. In one study, 4,5-Dimethylene-1,2-dioxane, derived from a related compound, was used in Diels-Alder reactions, showcasing its utility in forming complex cyclic structures (Atasoy & Karaböcek, 1992). Similarly, compounds derived from bis(bromomethyl)benzenes, which share functional similarities with 4-(Bromomethyl)-2,2,6,6-tetramethyloxane, have been used to create self-assembled monolayers on gold surfaces, demonstrating applications in materials science and nanotechnology (Ng et al., 1999).

Environmental Impact Studies

The environmental impact of brominated compounds, including those similar to 4-(Bromomethyl)-2,2,6,6-tetramethyloxane, has been studied in the context of flame retardants like Tetrabromobisphenol A. Research into the degradation products of such compounds at high temperatures provides insights into potential environmental pollutants, including brominated dioxins and furans (Ortuño et al., 2014).

Advanced Materials and Polymer Chemistry

In polymer chemistry, bromomethylated compounds are utilized as initiators for atom transfer radical polymerization (ATRP), leading to the synthesis of complex polymer architectures such as star polymers and graft copolymers. For example, tetrakis bromomethyl benzene, which shares reactivity patterns with 4-(Bromomethyl)-2,2,6,6-tetramethyloxane, has been used to synthesize four-arm star homopolymers and graft copolymers, highlighting the role of bromomethylated compounds in the development of multifunctional materials (Moschogianni et al., 2001).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-(bromomethyl)-2,2,6,6-tetramethyloxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOELPAFRDVFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2,2,6,6-tetramethyloxane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2655050.png)

![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2655053.png)

![[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B2655058.png)

![N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2655060.png)

![1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2655062.png)

![3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene](/img/structure/B2655064.png)

![methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2655065.png)

![6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B2655067.png)

![3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2655068.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2655070.png)